molecular formula C16H22BrNO2 B3256072 1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline CAS No. 263550-60-3

1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline

Cat. No.: B3256072
CAS No.: 263550-60-3
M. Wt: 340.25 g/mol
InChI Key: PVUAPECQGXLGSZ-UHFFFAOYSA-N
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Description

1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline is a chemical compound with the molecular formula C16H22BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and two methyl groups attached to the quinoline ring

Preparation Methods

The synthesis of 1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 4,4-dimethyl-3,4-dihydro-2H-quinoline, followed by the introduction of the Boc protecting group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The Boc group is introduced using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states. Reduction reactions can also be performed to modify the quinoline ring structure.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Researchers use this compound to study the biological activity of quinoline derivatives, including their potential as antimicrobial and anticancer agents.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its interactions with biological molecules. The bromine atom and methyl groups can also play a role in the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 6-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-10-11(17)6-7-13(12)18/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUAPECQGXLGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
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1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 4
1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 5
1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 6
1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline

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